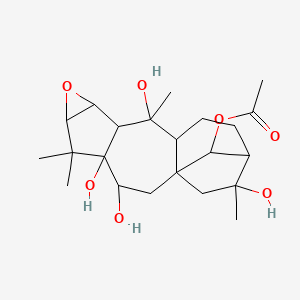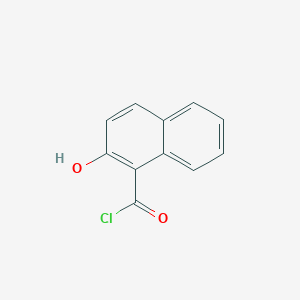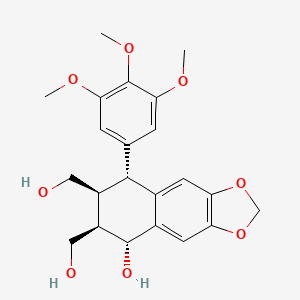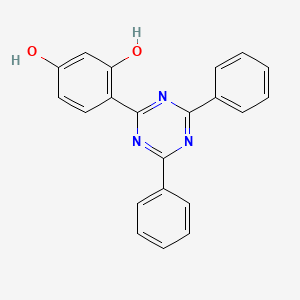
Glycosmisic Acid
Übersicht
Beschreibung
Glycosmisic acid is a natural product isolated from the barks of Nauclea officinalis . It is known for its cytotoxic effects on colon cancer cells, inducing apoptosis by increasing reactive oxygen species production, inhibiting mitochondrial membrane potential, and activating caspases . The molecular formula of this compound is C20H20O7, and it has a molecular weight of 372.37 g/mol .
Biochemische Analyse
Biochemical Properties
Glycosmisic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, such as caspases, which are crucial for apoptosis . This compound induces apoptosis by increasing reactive oxygen species (ROS) production, inhibiting mitochondrial membrane potential, and activating caspases . These interactions highlight its potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In colon cancer cells, it has been demonstrated to induce apoptosis, leading to cell death . This effect is mediated through the increase in ROS production, which disrupts the mitochondrial membrane potential and activates caspases . Additionally, this compound influences cell signaling pathways and gene expression, contributing to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound binds to specific sites on enzymes involved in oxidative stress pathways, leading to the activation of caspases and the induction of apoptosis . This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at 4°C and protected from light, maintaining its activity for up to two years . Long-term studies have shown that this compound continues to induce apoptosis in cancer cells over extended periods, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as caspases, which play a crucial role in the apoptotic pathway . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its activity and function. It is known to target the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycosmisic acid can be synthesized through various methods. One common approach involves the extraction from the barks of Nauclea officinalis . The process includes grinding the barks, soaking them in a suitable solvent, and then extracting and purifying the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. The barks of Nauclea officinalis are processed in bulk, and the compound is extracted using organic solvents. The extract is then subjected to various purification steps, including chromatography, to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Glycosmisic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids and aldehydes, while reduction can yield alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
Glycosmisic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Industry: This compound is used in the production of dyes and pigments due to its color properties.
Wirkmechanismus
The mechanism of action of glycosmisic acid involves several molecular targets and pathways. It induces apoptosis in cancer cells by increasing reactive oxygen species production, inhibiting mitochondrial membrane potential, and activating caspases . These actions lead to cell death and have potential therapeutic applications in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Glycosmisic acid is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Ferulic acid: A precursor to this compound with antioxidant properties.
Coniferol: Another related compound with similar structural features.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Eigenschaften
IUPAC Name |
(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+/t14-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYQIQMSODIFCP-WARYXCEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant species is Glycosmisic acid commonly found in?
A1: this compound has been isolated from several plant species, including but not limited to:
- Glycosmis citrifolia []
- Cynanchum otophyllum []
- Nauclea officinalis []
- Solanum surattense []
- Gardenia jasminoides []
- Clerodendrum bungei []
Q2: Is this compound unique to any particular plant genus?
A2: While it's found in various genera, this compound is notably not restricted to a single genus. For instance, it was found in both Cynanchum otophyllum and Nauclea officinalis [, ], demonstrating its presence across different plant families.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)
![(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B3028910.png)



